9-Amino-6-[methylthio]-9H-purine
Description
Contextualization within Purine (B94841) Chemical Biology
Purines are fundamental heterocyclic aromatic organic compounds, integral to numerous biological processes. As core components of nucleic acids, DNA and RNA, they are essential for life itself. Beyond this central role, purine derivatives are key players in cellular signaling, energy metabolism (as part of ATP and GTP), and enzymatic reactions.
9-Amino-6-(methylthio)-9H-purine fits within this broad context as a modified purine analog. The strategic placement of the amino and methylthio groups alters its electronic properties and steric profile compared to naturally occurring purines like adenine (B156593) and guanine. These modifications are crucial for its utility in research, as they can influence its interactions with biological targets such as enzymes and receptors. The presence of the methylthio group, in particular, can impact the compound's solubility, reactivity, and metabolic stability, making it a valuable subject of study in the exploration of purine-binding proteins and the design of enzyme inhibitors. cymitquimica.com
Historical Trajectories of Research on Purine Derivatives
The scientific journey into purine derivatives has a rich history, driven by the quest to understand and manipulate fundamental biological pathways. Early research focused on the isolation and characterization of naturally occurring purines, which laid the groundwork for the synthesis of a vast array of analogs. This exploration was significantly motivated by the desire to develop compounds with therapeutic potential, particularly in the fields of cancer and virology.
The rationale behind synthesizing purine analogs lies in their ability to act as antimetabolites. By mimicking the structure of natural purines, these synthetic compounds can interfere with the synthesis of nucleic acids, a process that is highly active in rapidly proliferating cells like cancer cells and virus-infected cells. ontosight.ai This principle led to the development of numerous purine-based drugs that remain cornerstones of chemotherapy and antiviral treatments.
Research into compounds like 9-Amino-6-(methylthio)-9H-purine emerged from this broader effort to create novel purine structures with potentially improved or different biological activities. For instance, a study published in the Journal of Medicinal Chemistry detailed the synthesis of various derivatives of 9-amino-6-(methylthio)-9H-purine with the aim of investigating their anticancer potential. nih.gov Specifically, the research sought to create compounds with functional groups capable of binding to enzymatic sites. nih.gov While the specific derivatives synthesized in this particular study did not show activity against L1210 leukemia cells, this line of inquiry exemplifies the historical approach of systematically modifying the purine scaffold to probe for biological effects. nih.gov
Contemporary Relevance as a Scaffold for Research Probes and Investigational Compounds
In modern academic research, 9-Amino-6-(methylthio)-9H-purine continues to be a valuable starting material, or scaffold, for the synthesis of more complex molecules. Its chemical structure provides a versatile platform for further chemical modifications, allowing researchers to build a diverse library of compounds for various scientific investigations.
One key area of its contemporary application is in the development of research probes. These are molecules designed to interact with specific biological targets, helping to elucidate their function and role in disease. The purine core of 9-Amino-6-(methylthio)-9H-purine can be readily functionalized to introduce reporter groups, such as fluorescent tags or affinity labels, enabling the visualization and tracking of target proteins.
Furthermore, this compound serves as a precursor for creating investigational compounds with potential therapeutic applications. For example, research has explored the synthesis of glycoside analogs from 9-amino-6-(methylthio)-9H-purine. nih.gov Glycosylation is a common strategy in drug design to improve a compound's solubility, bioavailability, and target specificity.
A notable study involved the condensation of 9-amino-6-(methylthio)-9H-purine with various carbonyl compounds, followed by reduction, to yield derivatives with different functional groups. nih.gov Other synthetic strategies have included acylation and alkylation to further modify the core structure. nih.gov These efforts highlight the ongoing utility of 9-Amino-6-(methylthio)-9H-purine as a foundational element in the design and synthesis of novel purine-based molecules for academic and pharmaceutical research.
Structure
3D Structure
Properties
CAS No. |
20914-61-8 |
|---|---|
Molecular Formula |
C6H7N5S |
Molecular Weight |
181.22 g/mol |
IUPAC Name |
6-methylsulfanylpurin-9-amine |
InChI |
InChI=1S/C6H7N5S/c1-12-6-4-5(8-2-9-6)11(7)3-10-4/h2-3H,7H2,1H3 |
InChI Key |
IIXIVKQCVIUIOF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=NC2=C1N=CN2N |
Origin of Product |
United States |
Molecular Interactions and Biochemical Pathway Modulation by 9 Amino 6 Methylthio 9h Purine Derivatives
Engagement with Nucleic Acid Metabolism
Purine (B94841) analogs frequently exert their cytotoxic or antiviral effects by interfering with the complex machinery of nucleic acid synthesis. This interference can occur at the level of nucleotide biosynthesis or during the polymerization of DNA and RNA.
The synthesis of purine nucleotides in cells occurs through two main routes: the de novo pathway, which builds the purine ring from simpler precursors, and the salvage pathway, which recycles pre-formed purine bases and nucleosides. Thiopurine analogs, such as 6-mercaptopurine (B1684380) (6-MP), are well-known antimetabolites that disrupt these pathways. Their mechanism often involves metabolic activation via the salvage pathway enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT). The resulting metabolites, like thioinosine monophosphate (TIMP), can then exert feedback inhibition on the de novo pathway, specifically targeting the enzyme glutamine-5-phosphoribosyl-1-pyrophosphate (PRPP) amidotransferase, the rate-limiting step of the pathway.
For derivatives of 9-Amino-6-[methylthio]-9H-purine, the mechanism of action appears to be contingent on their metabolic fate. Research involving the synthesis of various glycoside analogs and related compounds derived from this compound has provided critical insights. A study that synthesized a series of N-substituted derivatives found that none of the tested compounds exhibited activity against L1210 leukemia cells in a single-dose schedule. nih.gov This lack of direct activity led the researchers to suggest that the anticancer effects observed in simpler 9-aminopurines likely arise from the enzymatic or chemical cleavage of the N-N (hydrazino) bond at the 9-position. nih.gov Such a cleavage would release a purine-6(1H)-thione type molecule, which could then be processed similarly to 6-MP, entering the salvage and de novo pathways to exert its antimetabolic effects. This suggests that this compound may function as a prodrug, requiring metabolic activation to interfere with purine biosynthesis.
A primary mechanism of cytotoxicity for many purine analogs is their incorporation into nucleic acids following conversion to the corresponding deoxyribonucleoside or ribonucleoside triphosphates. The integration of these fraudulent bases into DNA or RNA can disrupt their structure and function, leading to replication errors, strand breaks, and ultimately, cell death.
Thiopurine drugs are known to exert cytotoxic effects through the incorporation of thioguanosine triphosphate into RNA and deoxy-thioguanosine triphosphate into DNA. This incorporation can inhibit the function of enzymes involved in DNA replication and repair. Specifically, the presence of S6-methylthioguanine in DNA has been shown to be highly mutagenic in human cells, primarily causing G→A transition mutations.
While direct studies on the incorporation of this compound are limited, the proposed metabolic activation via cleavage of the 9-amino group provides a clear rationale for this mechanism. nih.gov If this compound is metabolized to a 6-methylthiopurine intermediate, it could subsequently be converted to the corresponding nucleoside phosphates and incorporated into DNA and RNA, thereby inhibiting their synthesis and function. The anticancer activity of related purine nucleoside analogs, such as 2-Amino-6-methylthio-9-(β-D-ribofuranosyl)-9H-purine, has been attributed to the inhibition of DNA synthesis and the induction of apoptosis, supporting this mechanistic framework. mdpi.com Furthermore, research on 9-aminoacridine (B1665356) has shown it can inhibit DNA replication by interacting with DNA polymerase and destabilizing the DNA growing point, indicating that 9-amino substituted heterocycles can directly interfere with the replication machinery. mdpi.com
Enzymatic Target Profiling and Inhibition Mechanisms
The structural similarity of purine analogs to endogenous molecules makes them prime candidates for interacting with a wide array of enzymes. Profiling these enzymatic targets is crucial for understanding their therapeutic potential and mechanism of action.
Adenosine (B11128) Deaminase (ADA) is a key enzyme in the purine salvage pathway that catalyzes the irreversible deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively. nih.gov By regulating adenosine levels, ADA plays a critical role in lymphocyte function and cardiovascular homeostasis. Inhibition of ADA can lead to an accumulation of (deoxy)adenosine, which can be cytotoxic, particularly to lymphocytes.
Various purine analogs have been developed as ADA inhibitors. A well-known example is erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA), which acts as a potent, semi-tight binding inhibitor. nih.gov Studies have quantified the inhibitory capacity of EHNA, showing it can inhibit apparent ADA activity by 62% at a concentration of 5 µM and 92% at 50 µM in perfused rat hearts. nih.gov However, a review of the available scientific literature did not yield studies evaluating the inhibitory activity of this compound or its direct derivatives against Adenosine Deaminase. Therefore, its capacity to modulate this specific enzymatic pathway remains uncharacterized.
Purine Nucleoside Phosphorylase (PNP) is another critical enzyme in the purine salvage pathway. It catalyzes the reversible phosphorolysis of purine nucleosides (inosine, guanosine, and their deoxy-analogs) to the corresponding purine base and ribose-1-phosphate (B8699412) or deoxyribose-1-phosphate. researchgate.net PNP is a target for the development of immunosuppressive agents because its deficiency leads to a toxic buildup of deoxyguanosine in T-lymphocytes.
Inhibitors of PNP often feature modifications to the purine ring. For instance, a series of 8-amino-9-substituted guanines were found to be potent inhibitors of human PNP, with IC50 values ranging from 0.17 to 126 µM. nih.gov These compounds demonstrate that substitutions at the N9 position are compatible with potent inhibition. Despite the structural relationship, targeted searches of scientific databases did not identify any studies that specifically investigate the interaction between this compound and Purine Nucleoside Phosphorylase. Its role as a potential inhibitor or substrate of PNP is currently unknown.
Protein kinases, which regulate a vast number of cellular processes, have become major targets for drug development, particularly in oncology. The purine scaffold, which mimics the adenine (B156593) core of ATP, serves as a privileged structure for the design of kinase inhibitors. tmu.edu.tw The ATP-binding site of kinases is the target for these inhibitors, and modifications to the purine ring can confer both potency and selectivity.
The structure of this compound features substitutions at the C6 and N9 positions, which are common locations for modification in the development of purine-based kinase inhibitors. Structure-activity relationship (SAR) studies on various purine series have highlighted the importance of these positions. tmu.edu.twjst.go.jp For example, research on protein kinase CK2 inhibitors identified potent compounds based on a purine scaffold with substitutions at the C2, C6, and N9 positions. nih.gov These studies revealed that groups at the N9 position can significantly influence activity based on steric and electronic effects. nih.gov This demonstrates that the this compound framework is a relevant scaffold for kinase-targeted drug discovery.
Table 1: Structure-Activity Relationship (SAR) Insights for Purine-Based Kinase Inhibitors
| Kinase Target | Purine Position | Favorable Substitutions | Reference |
|---|---|---|---|
| Protein Kinase CK2α | C2 | 4-carboxyphenyl group | nih.gov |
| Protein Kinase CK2α | C6 | Carboxamide group | nih.gov |
| Protein Kinase CK2α | N9 | Electron-rich phenyl group | nih.gov |
| General Kinases | C2, C6, N9 | Various heterocyclic and aryl groups to achieve selectivity | tmu.edu.twjst.go.jp |
Table 2: Investigated Derivatives of 9-Amino-6-(methylthio)-9H-purine and Cytotoxic Activity
| Derivative Class | Key Substituents | Finding | Cell Line | Reference |
|---|---|---|---|---|
| Glycoside Analogs | 2-pyrrolylmethyl, 2,3,4-trihydroxybutyl at N9 | No activity observed | L1210 Leukemia | nih.gov |
| N-substituted amides | Ethyl L-2-pyrrolidine-5-carboxylate at N9 | No activity observed | L1210 Leukemia | nih.gov |
Interactions with Other Key Enzymes (e.g., S-Adenosylhomocysteine Hydrolase, Thymidylate Synthase)
The interaction of this compound and its derivatives with key cellular enzymes extends beyond the well-characterized kinases. The structural similarity of the purine core to endogenous ligands suggests potential interactions with enzymes involved in nucleotide and methylation pathways.
S-Adenosylhomocysteine Hydrolase (SAH Hydrolase)
SAH hydrolase is a critical enzyme that catalyzes the reversible hydrolysis of S-adenosyl-L-homocysteine (SAH) to adenosine and homocysteine. nih.gov This reaction is vital for maintaining the cellular methylation potential, as SAH is a potent inhibitor of transmethylation reactions that use S-adenosyl-L-methionine (SAM). nist.gov Inhibition of SAH hydrolase leads to the accumulation of SAH, which can disrupt essential methylation processes, including DNA and histone methylation. nist.govnih.gov
While various adenosine analogues are known to be potent inhibitors of SAH hydrolase nih.gov, research into derivatives of this compound has yielded different results. A study focused on synthesizing a series of 9-(substituted amino)-6-(methylthio)-9H-purines, with functional groups designed for potential enzymatic binding, found that these compounds lacked activity against L1210 leukemia cells in a single-dose schedule. nih.gov The investigation suggested that the observed biological activity in simpler 9-aminopurines likely arises from the cleavage of the N-N (hydrazino) bond, which would release 9H-purine-6(1H)-thione. nih.gov This indicates that for the derivatives studied, the intact 9-amino-6-(methylthio)-9H-purine structure does not appear to function as a direct inhibitor of key enzymes in this context, but rather may act as a prodrug that releases an active metabolite.
Thymidylate Synthase
Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. Due to its central role in cell proliferation, TS is a well-established target for anticancer therapies. Purine nucleoside analogs, as a class, are known to have broad antitumor activity, with mechanisms that can include the inhibition of DNA synthesis. medchemexpress.comresearchgate.net However, based on available scientific literature, there is no specific data detailing the direct interaction or inhibition of thymidylate synthase by this compound or its immediate derivatives.
Receptor-Ligand Binding and Signal Transduction Studies
The purine scaffold is a cornerstone for ligands targeting a variety of receptors, owing to its resemblance to endogenous signaling molecules like adenosine. Derivatives of this compound have been explored for their affinity and modulatory effects on several important receptor classes.
Affinity for Purinergic Receptors (e.g., Adenosine Receptor Subtypes A1, A2A, A2B, A3)
Adenosine receptors are a family of G protein-coupled receptors (GPCRs) activated by adenosine, playing key roles in numerous physiological processes. nih.gov They are divided into four subtypes: A1, A2A, A2B, and A3. The development of selective agonists and antagonists for these receptors is a major focus of medicinal chemistry.
The 9H-purine scaffold has been successfully utilized to develop potent ligands for these receptors. Research has shown that specific substitutions on the purine ring can confer high affinity and selectivity. For instance, studies have demonstrated that 2-amino-9H-purine derivatives can be effective A2A adenosine receptor antagonists. researchgate.netnih.gov
More specifically, a close analog of the 9-aminopurine series has shown remarkable affinity for the A3 adenosine receptor. A study focusing on N6-substituted-9-ribosylpurine analogs found that subtle chemical changes could switch a compound from an antagonist to an agonist. acs.org Within this work, a compound featuring a 6-(methylamino)-9H-purine core demonstrated high-affinity binding to the human A3 adenosine receptor (hA3AR). acs.org This highlights the potential of this scaffold in targeting purinergic receptors.
Table 1: Binding Affinity of a 6-(Methylamino)-9H-Purine Analog at Human Adenosine Receptors
| Compound | Receptor Subtype | Binding Affinity (Kᵢ, nM) |
|---|---|---|
| 6c ¹ | hA₃AR | 2.40 ± 0.20 |
Data sourced from a study on adenosine receptor analogues. acs.org ¹Compound 6c is ((2R,3R,4S)-4-Amino)-2-(6-(methylamino)-9H-purin-9-yl)tetrahydrothiophen-3-ol.
Interaction with Bromodomains (e.g., BRD9)
Bromodomains are epigenetic "reader" modules that recognize and bind to acetylated lysine (B10760008) residues on histone proteins, playing a crucial role in regulating gene expression. nih.gov The bromodomain-containing protein 9 (BRD9) is a component of the SWI/SNF chromatin remodeling complex and has been identified as a critical target in cancers like acute myeloid leukemia (AML). nih.govnih.gov
The 2-amine-9H-purine scaffold, a close relative of this compound, was identified as a novel template for developing potent BRD9 inhibitors. nih.gov Through structure-based design, this weak initial fragment was optimized into a nanomolar ligand for the BRD9 bromodomain. nih.gov This lead compound demonstrated selectivity for BRD9 over other bromodomains, including BRD4. nih.gov
The binding of the purine-based inhibitor to the BRD9 bromodomain results in a significant and unprecedented rearrangement of the residues that form the acetyllysine recognition site. nih.gov This "induced-fit" plasticity, where the protein structure adapts to the ligand, is a key feature of this interaction. nih.gov Genome-wide profiling has shown that BRD9 binds to enhancer regions of chromatin in a cell-type-specific manner, regulating genes involved in cell survival and identity. nih.gov The development of these purine-based ligands provides valuable chemical tools to study the biological functions of BRD9. nih.gov
Modulation of Heat Shock Protein 90 (Hsp90) Function
Heat Shock Protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous "client" proteins, many of which are critical for cancer cell growth and survival, including kinases and transcription factors. nih.gov The ATP-binding pocket in the N-terminal domain of Hsp90 has a unique structure that accommodates adenine, making it an attractive target for purine-based inhibitors.
The purine scaffold was the basis for the first identified synthetic Hsp90 inhibitors. nih.gov By mimicking the binding of ATP, these compounds can block the chaperone's function, leading to the degradation of its client proteins. A notable example is BIIB021, a fully synthetic, orally active Hsp90 inhibitor based on a purine core. nih.govmdpi.com Structure-activity relationship (SAR) studies have extensively explored how modifications to the purine scaffold impact inhibitory potency. For instance, substitutions at the C8 and N9 positions of the purine ring are critical for activity.
Research has led to the development of numerous purine-based Hsp90 inhibitors with varying potencies, often measured by their ability to induce the degradation of Hsp90 client proteins like HER2 or by direct inhibition of Hsp90α. nih.govnih.gov
Table 2: Inhibitory Activity of Selected Purine-Based Hsp90 Inhibitors
| Compound | Assay | IC₅₀ (µM) |
|---|---|---|
| BIIB021 (26) | HER2 Degradation | 0.03 |
| Compound 27 | HER2 Degradation | 0.02 |
| PU24FCl (8) | HER2 Degradation | 2 |
| Compound 6c | Hsp90α Inhibition | 0.203 |
| Compound 14 | Hsp90α Inhibition | 1.00 |
Data sourced from studies on Hsp90 inhibitors. nih.govnih.gov
General Principles of Molecular Recognition (e.g., Hydrogen Bonding, Protonation State Influence)
The interactions of this compound derivatives with their biological targets are governed by fundamental principles of molecular recognition. The purine core itself, being a nitrogenous base, is adept at forming hydrogen bonds, which are crucial for specific and high-affinity binding within protein pockets. nih.gov
The protonation state of the purine ring system and its substituents can significantly influence binding affinity and selectivity. This is because protonation affects the molecule's charge distribution and its ability to act as a hydrogen bond donor or acceptor.
Specific examples from related purine derivatives illustrate these principles:
Hydrogen Bonding: In the binding of an agonist to the A3 adenosine receptor, the adenine core of the ligand forms a crucial hydrogen bond with an asparagine residue (Asn250). acs.org Simultaneously, a substituent on the purine analog forms another key hydrogen bond with a threonine residue (Thr94), which is important for receptor activation. acs.org
π-π Stacking: Aromatic systems like the purine ring often engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp) in the binding site. In the A3 adenosine receptor, the purine ring forms a π-π stacking interaction with a phenylalanine residue (Phe168). acs.org
Induced Fit: The interaction between a 2-amine-9H-purine ligand and the BRD9 bromodomain demonstrates the principle of induced fit. The binding of the ligand causes a significant conformational change in the protein's binding pocket, optimizing the interactions and leading to high-affinity binding. nih.gov This highlights that molecular recognition is a dynamic process involving conformational flexibility from both the ligand and the receptor.
These non-covalent interactions—hydrogen bonds, hydrophobic interactions, and π-π stacking—collectively determine the binding orientation, affinity, and ultimate biological effect of the this compound derivatives.
Biological Activities and Preclinical Efficacy Studies of 9 Amino 6 Methylthio 9h Purine Derivatives
Antineoplastic Activity in In Vitro and Ex Vivo Models
Derivatives of 9-Amino-6-[methylthio]-9H-purine have been synthesized and evaluated for their potential as anticancer agents. These investigations have revealed cytotoxic effects across various cancer cell lines, operating through diverse molecular mechanisms.
Mechanisms of Cytotoxicity (e.g., Induction of Apoptosis, Cell Cycle Arrest)
The cytotoxic effects of these purine (B94841) derivatives are frequently linked to their ability to interfere with the cell cycle and induce programmed cell death (apoptosis).
One derivative, 6-[(1-naphthylmethyl)sulfanyl]-9H-purine (NMMP) , has been shown to inhibit the proliferation of human hepatocellular carcinoma (HepG2) cells by inducing cell cycle arrest at the G2/M phase. nih.gov This arrest is associated with a reduction in the levels of key cell cycle proteins, including cyclin-dependent kinase (CDK) 4 and cyclins B1/D1. nih.gov Furthermore, NMMP triggers mitochondria-dependent apoptosis, which is confirmed by the increased expression of cleaved caspase-9 and caspase-3 and an elevated Bax/Bcl-2 protein ratio. nih.gov
Similarly, sulfonylated derivatives such as (E)-6-amino-9-(styrylsulfonyl)-9H-purine (6-Amino-SPD) exhibit significant pro-apoptotic activity. mdpi.com Studies on human leukemia cells (K562) demonstrated that 6-Amino-SPD induces both early and late-stage apoptosis. mdpi.com The mechanism involves the intrinsic mitochondrial pathway, as evidenced by the upregulation of caspase 3 and cytochrome c gene expression. mdpi.com This activity leads to an accumulation of cells in the subG0 phase of the cell cycle, a hallmark of apoptosis. mdpi.com The antitumor effects of these purine-sulfonamide compounds are often associated with the disruption of critical cell survival pathways like the PI3K/Akt/mTOR signaling cascade. mdpi.com
Other classes of purine derivatives have also been found to operate through these mechanisms. For instance, certain 2,6,9-trisubstituted purines can induce apoptosis and cause cell cycle arrest at the S-phase in HL-60 leukemia cells. imtm.cznih.gov Likewise, novel 6-chloropurine (B14466) nucleosides have been reported to arrest cancer cells at the G2/M checkpoint and trigger apoptosis. researchgate.net
Efficacy Assessment in Various Cancer Cell Lines
The antineoplastic potential of this compound derivatives has been evaluated against a wide range of human cancer cell lines, revealing a broad spectrum of activity.
Derivatives have demonstrated considerable cytotoxicity against various hematological and solid tumors. For example, (E)-6-amino-9-(styrylsulfonyl)-9H-purine and its analogues have shown high antiproliferative activity against lymphoma and leukemia cell lines. mdpi.com A comprehensive study of 31 different 2,6,9-trisubstituted purine derivatives found that the HL-60 leukemia cell line was the most sensitive, while the CACO2 colon cancer cell line was generally more resistant. imtm.cz One specific compound from this series proved to be more potent than the conventional chemotherapy drug cisplatin (B142131) in four of the seven cancer cell lines tested. nih.gov
The efficacy of these compounds extends to various solid tumors. 6-[(1-naphthylmethyl)sulfanyl]-9H-purine (NMMP) was found to reduce the viability of five different human cancer cell lines, with notable activity against hepatocellular carcinoma (HepG2). nih.gov Additionally, N-(Purin-6-yl)aminopolymethylene carboxylic acid derivatives displayed significant cytotoxic effects against murine mammary carcinoma (4T1), human colorectal adenocarcinoma (COLO201), human gastric carcinoma (SNU-1), and HepG2 cells. mdpi.com
| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference |
|---|---|---|---|
| 6-[(1-naphthylmethyl)sulfanyl]-9H-purine (NMMP) | HepG2 (Hepatocellular Carcinoma) | Inhibition of proliferation, induction of apoptosis | nih.gov |
| (E)-6-amino-9-(styrylsulfonyl)-9H-purine (6-Amino-SPD) | K562 (Leukemia), Lymphoma lines | High antiproliferative activity, induction of apoptosis | mdpi.com |
| 2,6,9-Trisubstituted Purines | HL-60 (Leukemia), and 6 other lines | Potent cytotoxicity; HL-60 was most sensitive | imtm.cznih.gov |
| N-(Purin-6-yl)aminopolymethylene Carboxylic Acids | 4T1, COLO201, SNU-1, HepG2 | High cytotoxic activity | mdpi.com |
| 6-Chloropurine Nucleosides | Melanoma, Lung, Ovarian, Colon | Cytotoxicity with micromolar GI50 values | researchgate.net |
Evaluation in In Vivo Preclinical Tumor Models (e.g., L1210 leukemia models)
While in vitro studies have shown promise, the translation of these findings into in vivo models has yielded mixed results.
In a key study, a series of 9-(substituted amino)-6-(methylthio)-9H-purines were synthesized and tested in a mouse model of L1210 leukemia. nih.gov The results indicated that none of the tested compounds demonstrated antitumor activity in this in vivo setting. nih.gov The researchers hypothesized that the previously observed activity of simpler 9-aminopurines might arise from in vivo metabolic cleavage of the molecule to produce purine-6(1H)-thione. nih.gov
In contrast, a related ribonucleoside, 6-methylthioinosine , did show activity against L1210 leukemia in mice, producing a 38% increase in lifespan. nih.gov Notably, when this compound was administered in combination with amphotericin B, its efficacy was significantly enhanced, resulting in a 75% increase in lifespan. nih.gov This synergistic effect was not observed with other related compounds like 6-methylthiopurine. nih.gov
Antiviral Activity Investigations
The structural similarity of purine derivatives to endogenous nucleosides makes them prime candidates for development as antiviral agents. Their mechanism often relies on disrupting the synthesis of viral genetic material. ontosight.ai
Inhibition of Viral Replication Pathways
The primary antiviral mechanism of purine analogues is their function as antimetabolites. ontosight.ai By mimicking natural purines, they can interfere with the de novo synthesis pathways for purine nucleotides. ontosight.ai This leads to a depletion of the intracellular pool of nucleotides that are essential for the replication of both DNA and RNA viruses. ontosight.ai
Specific derivatives have been shown to target key viral enzymes. For example, the triphosphate form of 4(S)-(6-Amino-9H-purin-9-yl)tetrahydro-2(S)-furanmethanol (IsoddA) is a potent inhibitor of HIV-1 reverse transcriptase, a critical enzyme for the replication of retroviruses. nih.gov Another purine analogue, methylthio-formycin (SMeFM) , inhibits the viral polymerase activity of the influenza virus. nih.gov However, its main effect seems to be the inhibition of a required host cell process rather than direct interaction with the viral polymerase itself. nih.gov
Spectrum of Antiviral Effects
Derivatives of this compound and related compounds have been tested against a variety of viruses, demonstrating a broad range of potential applications.
Phosphonylmethoxyethyl (PME) adenine (B156593) derivatives have shown potent in vitro activity against Human Immunodeficiency Virus (HIV) , where they inhibit virus-induced cell death and the expression of viral antigens. nih.gov The most effective compound in this series, a 2,6-diaminopurine (B158960) derivative, had a 50% effective dose (ED50) of 1 µM. nih.gov This class of compounds was also active against Moloney murine sarcoma virus. nih.gov The isomeric dideoxynucleoside IsoddA was active against HIV-1, HIV-2, and Hepatitis B Virus (HBV) in vitro. nih.gov
The nucleoside analogue methylthio-formycin (SMeFM) was found to be a powerful inhibitor of both influenza A and B viruses . nih.gov Its activity extended to viral strains that showed reduced susceptibility to other common antiviral drugs. nih.gov
Furthermore, the derivative 6-Dimethylamino-9-(beta-D-arabinofuranosyl)-9H-purine (ara-DMAP) was evaluated in a primate model for varicella-zoster virus. It effectively reduced viremia and prevented the development of rash in monkeys infected with simian varicella virus . nih.gov
| Compound/Derivative Class | Target Virus(es) | Observed Effect | Reference |
|---|---|---|---|
| 4(S)-(6-Amino-9H-purin-9-yl)tetrahydro-2(S)-furanmethanol (IsoddA) | HIV-1, HIV-2, HBV | Inhibition of viral replication | nih.gov |
| Phosphonylmethoxyethyl (PME) Purines | HIV, Moloney Murine Sarcoma Virus | Inhibition of viral cytopathogenicity and antigen expression | nih.gov |
| Methylthio-formycin (SMeFM) | Influenza A, Influenza B | Potent inhibition of viral propagation | nih.gov |
| 6-Dimethylamino-9-(beta-D-arabinofuranosyl)-9H-purine (ara-DMAP) | Simian Varicella Virus | Reduced viremia and prevention of rash in monkeys | nih.gov |
Antimicrobial and Antifungal Research
The investigation into the antimicrobial and antifungal properties of purine analogs, including derivatives of this compound, is rooted in their fundamental role as structural mimics of endogenous purines. This structural similarity allows them to function as antimetabolites, interfering with essential cellular processes such as nucleic acid synthesis. ontosight.ai
Mechanistic Studies of Microbial Growth Inhibition
The primary mechanism by which purine derivatives, including this compound and its analogs, are thought to exert their antimicrobial and antifungal effects is through the disruption of purine metabolism. wikipedia.orgnih.gov As analogs of naturally occurring purines like adenine and guanine, these compounds can be recognized by microbial enzymes and incorporated into metabolic pathways, leading to the synthesis of fraudulent, non-functional nucleotides. This can inhibit the de novo synthesis of purines, a pathway essential for microbial proliferation. ontosight.ai
Specifically, these compounds can act as feedback inhibitors of key enzymes in the purine biosynthesis pathway. For instance, a related compound, 6-methylpurine, has been shown to be converted into its ribonucleotide, which then inhibits phosphoribosylpyrophosphate amidotransferase, a critical rate-limiting enzyme in de novo purine synthesis. A similar mechanism can be postulated for this compound derivatives.
Furthermore, the incorporation of these altered purine bases into DNA and RNA can lead to errors in replication and transcription, ultimately resulting in microbial cell death or growth inhibition. ontosight.ai While direct studies on this compound are limited, research on other 6-substituted purine derivatives has demonstrated their potential as antifungal agents against various fungal species. scielo.org.mx
Immunomodulatory and Anti-Inflammatory Effects in Preclinical Systems
Recent preclinical research has highlighted the potential of purine derivatives in modulating the immune system and attenuating inflammatory responses. These studies provide a foundation for understanding the possible effects of this compound and its related compounds.
Modulation of Immune Cell Responses
Derivatives of 9-substituted purines have been shown to influence the activity of key immune cells, including macrophages and lymphocytes. Macrophages, when activated by inflammatory stimuli such as lipopolysaccharide (LPS), release a cascade of pro-inflammatory mediators. Certain purine analogs have demonstrated the ability to suppress this response.
For example, studies on 9-cinnamyl-9H-purine derivatives have shown that these compounds can inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated macrophages. nih.gov This inhibitory effect is crucial as excessive production of these mediators can contribute to the pathology of various inflammatory diseases. The modulation of macrophage function is a key aspect of the immunomodulatory potential of these purine derivatives. While direct studies on the effects of this compound on specific lymphocyte populations are not extensively available, the known roles of purinergic signaling in T-cell activation and function suggest a potential for this class of compounds to influence T-cell responses.
Attenuation of Inflammatory Processes in Experimental Models
The anti-inflammatory properties of purine derivatives have been demonstrated in various preclinical models of inflammation. A significant mechanism underlying these effects appears to be the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. TLR4 is a key receptor that recognizes bacterial LPS and initiates a signaling cascade that leads to the activation of the transcription factor NF-κB. NF-κB, in turn, orchestrates the expression of numerous pro-inflammatory genes.
A study on 9-cinnamyl-9H-purine derivatives revealed their ability to inhibit the TLR4/MyD88/NF-κB signaling pathway. nih.govnih.gov This inhibition leads to a downstream reduction in the production of key inflammatory mediators.
Table 1: Inhibitory Effects of a 9-Cinnamyl-9H-purine Derivative (5e) on Pro-inflammatory Cytokine Production in LPS-stimulated RAW264.7 Macrophages
| Cytokine | Inhibition by Compound 5e | Reference |
|---|---|---|
| IL-6 | Reduced levels | nih.gov |
| TNF-α | Reduced levels | nih.gov |
| IL-1β | Reduced levels | nih.gov |
In addition to cytokine inhibition, these purine derivatives have also been shown to decrease the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that produce key inflammatory mediators. nih.gov In a preclinical model of atopic dermatitis, a 9-cinnamyl-9H-purine derivative demonstrated the ability to reduce ear edema and inflammation, further supporting the in vivo anti-inflammatory potential of this class of compounds. nih.govnih.gov While these findings are for a related but structurally distinct purine derivative, they provide a strong rationale for investigating the anti-inflammatory efficacy of this compound derivatives through similar mechanisms.
Structure Activity Relationship Sar Studies and Computational Approaches for 9 Amino 6 Methylthio 9h Purine Analogs
Systematic Elucidation of Substituent Effects on Biological Activity
Structure-activity relationship (SAR) studies systematically alter parts of a lead molecule to determine which functional groups and structural features are critical for its biological effects. This iterative process of synthesis and biological testing helps to build a comprehensive picture of the pharmacophore, the essential three-dimensional arrangement of atoms or functional groups required for biological activity.
Research has shown that the methylthio group can be a crucial anchor point for binding. For instance, in the context of certain protein kinases, the sulfur atom can form important interactions with amino acid residues in the active site. The size and lipophilicity of the methylthio group are also important factors. Modifications to this group, such as replacing the methyl group with larger alkyl or aryl moieties, can dramatically alter binding affinity and selectivity.
In some cases, the methylthio group can be a site of metabolic transformation. Oxidation of the sulfur to a sulfoxide (B87167) or sulfone can change the electronic and steric properties of the molecule, which may lead to altered biological activity or a different pharmacological profile.
The amino group at the 6-position of the purine (B94841) ring is another critical feature for the biological activity of this class of compounds. This group is a key hydrogen bond donor and acceptor, enabling it to form specific interactions with amino acid residues in the binding sites of target proteins. These hydrogen bonds are often essential for anchoring the molecule in the correct orientation for effective inhibition or modulation of the target's function.
The presence of the 6-amino group is a defining characteristic of adenine (B156593) and its derivatives, and it plays a fundamental role in their recognition by a wide range of proteins, including enzymes involved in nucleic acid metabolism and protein kinases. ontosight.ai SAR studies have demonstrated that removal or replacement of this amino group with other functionalities often leads to a significant loss of biological activity, highlighting its indispensable role in molecular recognition.
For example, the introduction of various alkyl, aryl, or heterocyclic groups at the N9 position has been explored to optimize the activity of purine analogs. nih.govnih.gov These substituents can extend into specific pockets of the binding site, creating additional favorable interactions and enhancing binding affinity. The choice of substituent can also be used to fine-tune the compound's physicochemical properties, such as its ability to cross cell membranes.
Substitutions at other positions on the purine ring, such as C2 and C8, have also been investigated to further refine the SAR. Adding or modifying substituents at these positions can modulate the electronic distribution of the purine ring system and introduce new points of interaction with the target protein. For instance, the introduction of a bulky group at C8 can be used to probe for steric tolerance in the binding site, while the addition of a hydrogen bond donor or acceptor at C2 can create new anchoring points.
| Compound | N9-Substituent | Other Substituents | Biological Activity | Reference |
| 9-Amino-6-(methylthio)-9H-purine | Amino | None | Anticancer | nih.gov |
| 9-(2-Pyrrolylmethyl)-6-(methylthio)-9H-purine | 2-Pyrrolylmethyl | None | Inactive against L1210 leukemia | nih.gov |
| 9-(2,3,4-Trihydroxybutyl)-6-(methylthio)-9H-purine | 2,3,4-Trihydroxybutyl | None | Inactive against L1210 leukemia | nih.gov |
| 9-(4-Hydroxybutyl)-6-(methylthio)-9H-purine | 4-Hydroxybutyl | None | Inactive against L1210 leukemia | nih.gov |
Computational Chemistry in Purine Analog Design
Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods to predict and rationalize the interactions between small molecules and their biological targets. For purine analogs like 9-Amino-6-[methylthio]-9H-purine, computational approaches are used to guide the design of new compounds with improved properties.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. This method is widely used to screen virtual libraries of compounds and to prioritize candidates for synthesis and biological testing. For this compound analogs, docking studies can provide valuable insights into how different substituents on the purine scaffold might interact with the amino acid residues in the binding site of a target protein.
Molecular dynamics (MD) simulations provide a more dynamic picture of the binding process. By simulating the movement of atoms over time, MD can be used to assess the stability of a docked pose and to identify key interactions that contribute to binding affinity. These simulations can also reveal conformational changes in both the ligand and the protein upon binding, providing a deeper understanding of the molecular recognition process.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are most correlated with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.
For this compound analogs, QSAR studies can help to identify the key molecular descriptors, such as electronic properties, hydrophobicity, and steric parameters, that govern their biological activity. These models can then be used to guide the design of new analogs with optimized properties, accelerating the discovery of more potent and selective drug candidates. For example, 3D-QSAR studies have been employed to analyze the structure-activity relationships of 2,6,9-trisubstituted purine derivatives, revealing that steric properties can be a major contributor to their cytotoxic effects. imtm.cz
Pharmacophore Modeling and Ligand-Based Drug Design Strategies for this compound Analogs
The development of novel therapeutic agents often employs computational techniques to understand the relationship between a molecule's structure and its biological activity. For analogs of this compound, pharmacophore modeling and ligand-based drug design are pivotal strategies. These approaches aim to identify the essential structural features required for a compound to interact with a biological target and to guide the design of more potent and selective molecules.
Pharmacophore modeling focuses on defining the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For purine analogs, these models are critical in rationalizing their activity as anticancer agents, often through the inhibition of protein kinases like cyclin-dependent kinases (CDKs).
Research into 2,6,9-trisubstituted purine derivatives has shed light on the key structural requirements for their cytotoxic effects. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have indicated that steric factors have a more significant impact on cytotoxicity than electronic properties, accounting for approximately 70% of the contribution. mdpi.comnih.govresearchgate.net These models have revealed that substitution with an arylpiperazinyl group at the C6 position of the purine ring enhances cytotoxic activity, whereas the introduction of bulky substituents at the C2 position is detrimental. mdpi.comnih.govresearchgate.net
A study on various 9-(substituted amino)-6-(methylthio)-9H-purines, however, reported that the synthesized compounds did not exhibit activity against L1210 leukemia cells. nih.gov This suggests that the nature of the substituent at the 9-amino position is critical and that not all modifications lead to active compounds.
For purine derivatives targeting CDK2, a potential target for anticancer therapies, pharmacophore models have highlighted the importance of several key molecular features. mdpi.com These include:
Electrostatic fields: Indicating the significance of charge distribution.
Hydrophobic regions: Highlighting the role of non-polar interactions.
Hydrogen bond donors and acceptors: Crucial for specific interactions with the target protein.
Steric fields: Defining the acceptable size and shape of substituents.
Ligand-based drug design leverages the knowledge of active compounds to develop new ones, even when the precise structure of the biological target is unknown. This approach has been instrumental in refining the potency of purine-based inhibitors. Iterative structure-based design, a related strategy that incorporates structural information of the target, has successfully optimized O(6)-cyclohexylmethylguanines as CDK1 and CDK2 inhibitors. researchgate.netnih.gov The significant increase in potency, in some cases up to 1,000-fold, was attributed to the formation of additional hydrogen bonds with the target enzyme and improved hydrophobic packing within the active site. researchgate.netnih.gov
The table below summarizes key findings from studies on purine analogs, which can inform the design of novel this compound derivatives.
| Compound Class | Key Findings | Implications for this compound Analogs |
| 2,6,9-Trisubstituted Purines | Steric properties are more influential than electronic properties. mdpi.comnih.govresearchgate.net An arylpiperazinyl group at C6 is beneficial; bulky groups at C2 are not. mdpi.comnih.govresearchgate.net | Modifications at the 6-methylthio and 9-amino positions should prioritize optimal size and shape for interaction with the target. |
| Purine-based CDK2 Inhibitors | Importance of electrostatic, hydrophobic, hydrogen bond donor, and steric features. mdpi.com | Design of analogs should incorporate functionalities that can participate in hydrogen bonding and hydrophobic interactions. |
| O(6)-cyclohexylmethylguanines | Increased potency through additional hydrogen bonds and optimal hydrophobic packing. researchgate.netnih.gov | Substituents on the 9-amino group should be designed to form specific hydrogen bonds and enhance binding affinity. |
| 9-(substituted amino)-6-(methylthio)-9H-purines | Synthesized analogs showed no activity against L1210 leukemia cells. nih.gov | The specific nature of the substituent at the 9-amino position is critical for biological activity. |
Future Research Directions and Opportunities for 9 Amino 6 Methylthio 9h Purine
The purine (B94841) scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. researchgate.net As a member of this class, 9-Amino-6-[methylthio]-9H-purine represents a promising, yet not fully explored, chemical entity. The future of research into this compound and its derivatives is poised to unlock new therapeutic potential through innovative scientific approaches. This article outlines key future research directions, focusing on synthetic methodologies, target discovery, preclinical modeling, advanced screening techniques, and rational drug design.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 9-amino-6-(methylthio)-9H-purine and its derivatives?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, 9-amino-6-(methylthio)-9H-purine can be derivatized by reacting with carbonyl compounds followed by hydride reduction to introduce functional groups (e.g., pyrrolylmethyl or hydroxyalkyl substituents) . Alkylation of intermediates using reagents like 4-chlorobutyl acetate or epichlorohydrin is also employed to enhance binding to enzymatic sites .
Q. How can researchers characterize the purity and structural identity of 9-amino-6-(methylthio)-9H-purine?
- Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For example, and NMR chemical shifts (e.g., δ 8.14 ppm for purine protons) and HRMS data (e.g., m/z 183.2104 for molecular weight confirmation) are critical . HPLC with retention time analysis ensures purity (>95%) .
Q. What safety precautions are required when handling 9-amino-6-(methylthio)-9H-purine?
- Methodological Answer : Follow GHS07 guidelines: wear PPE (gloves, goggles) to avoid oral toxicity (Category 4) and skin/eye irritation (Category 2). Store in a ventilated area, and use emergency protocols (e.g., +1 (734) 971-3335 for spills) as per OSHA-compliant safety data sheets .
Advanced Research Questions
Q. How does the substitution pattern at the purine N9 position influence biological activity?
- Methodological Answer : N9 modifications (e.g., allyl, benzyl groups) alter steric and electronic properties, impacting interactions with targets. For instance, 9-allyl derivatives show distinct NMR shifts (δ 5.20–5.90 ppm for allylic protons), correlating with altered cytotoxicity in leukemia models . SAR studies suggest that bulky N9 substituents reduce metabolic cleavage, enhancing stability .
Q. What mechanisms explain contradictory anticancer activity data in 9-amino-6-(methylthio)-9H-purine derivatives?
- Methodological Answer : Inactive derivatives (e.g., 9-pyrrolidin-1-yl or hydroxyalkyl analogs) may fail to release the active metabolite, 6-mercaptopurine, due to stable linkages. Compare metabolic pathways using glutathione transferase (GST) assays or rat liver microsome models to identify cleavage inefficiencies .
Q. How can researchers optimize 9-amino-6-(methylthio)-9H-purine for antimycobacterial activity?
- Methodological Answer : Introduce long-chain thio groups (e.g., decylthio or dodecylthio) at the C6 position. For example, 6-(dodecylthio)-9H-purine derivatives show MIC values of 0.78 µg/mL against Mycobacterium tuberculosis due to enhanced membrane penetration. Validate via broth microdilution assays and cytotoxicity screening .
Q. What analytical challenges arise in quantifying 9-amino-6-(methylthio)-9H-purine in biological matrices?
- Methodological Answer : Matrix interference and low concentrations require LC-MS/MS with isotope-labeled internal standards (e.g., -analogs). Optimize extraction protocols using solid-phase extraction (SPE) and gradient elution (e.g., 0.1% formic acid in acetonitrile/water) .
Data-Driven Research Questions
Q. How do spectral data (NMR, MS) resolve ambiguities in structural isomerism of 9-amino-6-(methylthio)-9H-purine analogs?
- Methodological Answer : Distinct NMR signals for C2 (δ 152 ppm) vs. C8 (δ 142 ppm) differentiate positional isomers. MS fragmentation patterns (e.g., loss of SCH at m/z 121) confirm substitution sites .
Q. What computational tools predict the binding affinity of 9-amino-6-(methylthio)-9H-purine derivatives to therapeutic targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
